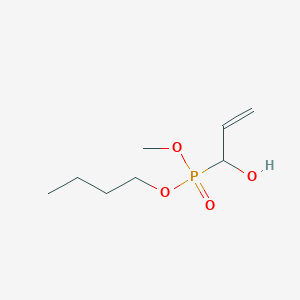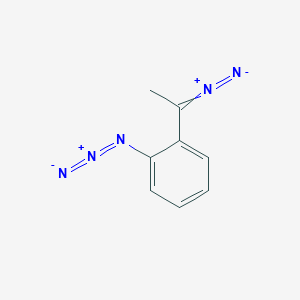
Benzene, 1-azido-2-(1-diazoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-azido-2-(1-diazoethyl)- is a unique organic compound characterized by the presence of both azido and diazo functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-azido-2-(1-diazoethyl)- typically involves the introduction of azido and diazo groups onto a benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo and azido groups.
Industrial Production Methods
Industrial production of Benzene, 1-azido-2-(1-diazoethyl)- may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-azido-2-(1-diazoethyl)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: Both the azido and diazo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the azido and diazo groups under mild conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-azido-2-(1-diazoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-azido-2-(1-diazoethyl)- involves the reactivity of its azido and diazo groups. The azido group can undergo cycloaddition reactions, forming triazoles, while the diazo group can participate in carbene formation. These reactive intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
(1-Diazoethyl)benzene: Contains a diazo group but lacks the azido group.
(1-Azidoethyl)benzene: Contains an azido group but lacks the diazo group.
Uniqueness
Benzene, 1-azido-2-(1-diazoethyl)- is unique due to the simultaneous presence of both azido and diazo groups on the benzene ring
Propiedades
Número CAS |
55271-00-6 |
|---|---|
Fórmula molecular |
C8H7N5 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
1-azido-2-(1-diazoethyl)benzene |
InChI |
InChI=1S/C8H7N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,1H3 |
Clave InChI |
UEMKHAHOYFGXPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+]=[N-])C1=CC=CC=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
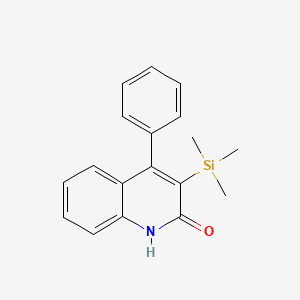
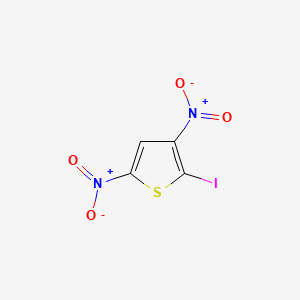
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
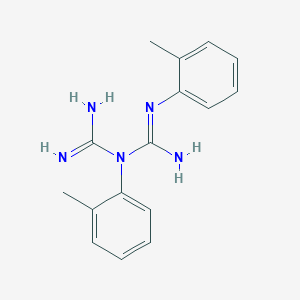
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
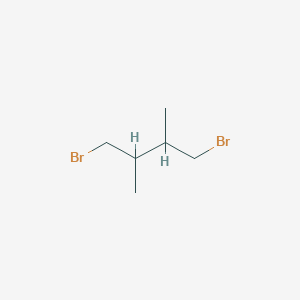

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
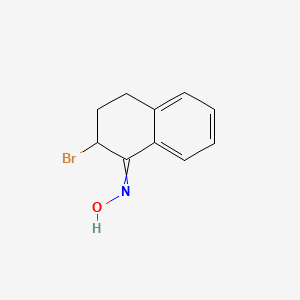
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
